diethyl 2-{1-[(2,5-dioxopyrrolidin-1-yl)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
CAS No.:
Cat. No.: VC15657717
Molecular Formula: C27H28N2O8S3
Molecular Weight: 604.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H28N2O8S3 |
|---|---|
| Molecular Weight | 604.7 g/mol |
| IUPAC Name | diethyl 2-[1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-6-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
| Standard InChI | InChI=1S/C27H28N2O8S3/c1-6-36-24(33)21-22(25(34)37-7-2)40-26(39-21)20-15-12-14(35-5)8-9-16(15)29(27(3,4)23(20)38)19(32)13-28-17(30)10-11-18(28)31/h8-9,12H,6-7,10-11,13H2,1-5H3 |
| Standard InChI Key | KSZHFQHCPCXABU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C2C3=C(C=CC(=C3)OC)N(C(C2=S)(C)C)C(=O)CN4C(=O)CCC4=O)S1)C(=O)OCC |
Introduction
Diethyl 2-{1-[(2,5-dioxopyrrolidin-1-yl)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a molecular formula of C27H28N2O8S3. This compound features a unique structural arrangement, including a dithiole core, a quinoline moiety, and a pyrrolidine derivative, which may contribute to its potential biological activities and applications in medicinal chemistry.
Structural Features
The compound's structure is characterized by several key components:
-
Dithiole Core: This part of the molecule is crucial for its chemical properties and potential biological interactions.
-
Quinoline Moiety: Quinoline derivatives are known for their diverse pharmacological activities, including antimicrobial and anticancer properties.
-
Pyrrolidine Derivative: The presence of a pyrrolidine ring, specifically the 2,5-dioxopyrrolidin-1-yl group, adds to the compound's complexity and potential bioactivity.
Synthesis and Potential Applications
The synthesis of this compound can be achieved through various chemical methods, although specific details are not widely documented in reliable sources. Its potential applications are speculated to be in medicinal chemistry, given the structural similarities to compounds with known biological activities.
Similar Compounds and Their Activities
Similar compounds to diethyl 2-{1-[(2,5-dioxopyrrolidin-1-yl)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate include:
| Compound Name | CAS Number | Similarity |
|---|---|---|
| 11-(2,5-Dioxo-2,5-dihydro-1H-pyrrolin)undecanoic acid | 57079-01-3 | 0.61 |
| 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrolin)pentanoic acid | 57078-99-6 | 0.61 |
| 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrolin)acetic acid | 25021-08-3 | 0.59 |
| 4-(2,5-Dioxo-pyrrolidin)butanoate | 80307–12–6 | 0.88 |
| Bis(2,5-Dioxopyrrolidin)succinate | 30364–60–4 | 0.73 |
These compounds share structural similarities but vary in their functional groups and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume